2-(4-Chlorophenyl)-1-phenylpropan-1-one
Description
Properties
CAS No. |
126866-18-0 |
|---|---|
Molecular Formula |
C15H13ClO |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO/c1-11(12-7-9-14(16)10-8-12)15(17)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
UPEGATMJECYFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The position of substituents and functional groups significantly influences physicochemical properties and reactivity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
- Functional Groups: β-Ketoethers (e.g., 2-(4-chlorophenyl)-1-phenylethanone) show enhanced stability due to ether linkages, whereas chalcones (α,β-unsaturated ketones) exhibit higher reactivity in Michael addition reactions .
Physicochemical Properties
Table 2: Physicochemical Data
<sup>a</sup>Predicted using fragment-based methods.
Key Observations:
- Solubility: Chalcone derivatives (e.g., 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) demonstrate improved solubility in polar aprotic solvents due to the electron-withdrawing enone system .
- Thermal Stability: β-Ketoethers exhibit higher thermal stability compared to propanone analogs, attributed to resonance stabilization of the ether group .
Key Observations:
- Catalyst Efficiency: Base-catalyzed methods (e.g., K2CO3) are preferred for propanone derivatives, offering moderate to high yields .
- Chalcone Synthesis : Claisen-Schmidt condensation under mild conditions (room temperature) provides eco-friendly routes but with slightly lower yields .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-1-phenylpropan-1-one, and what key reaction conditions influence yield?
- Methodology :
- Friedel-Crafts Acylation : Reacting 4-chlorobenzoyl chloride with benzene in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature (0–25°C) are critical to minimize side reactions .
- Ketone Functionalization : Starting from 1-phenylpropan-1-one, introduce the 4-chlorophenyl group via nucleophilic substitution or coupling reactions. Optimize stoichiometry and catalyst (e.g., Pd-based catalysts for cross-coupling) to enhance regioselectivity .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate high-purity product.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent positions. Key signals: aromatic protons (δ 7.2–8.0 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C) .
- X-ray Diffraction (XRD) : Single-crystal XRD for unambiguous structural determination. Refinement with SHELXL ensures accurate bond lengths/angles (e.g., C=O bond: ~1.22 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out impurities.
Advanced Research Questions
Q. How can crystallographic refinement resolve discrepancies between computational and experimental structural data?
- Methodology :
- SHELX Suite : Use SHELXL for iterative refinement against XRD data. Adjust parameters like thermal displacement factors and occupancy rates to reconcile anomalies (e.g., disordered substituents) .
- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify intermolecular interactions influencing packing. For example, C–H···O interactions may stabilize the crystal lattice .
- Data Contradiction Example : If computational models predict a planar aromatic ring but XRD shows slight distortion, refine torsional angles and validate with density functional theory (DFT) .
Q. How do halogen substitutions (e.g., Cl vs. F) on phenyl rings alter reactivity and bioactivity?
- Methodology :
- Comparative Reactivity Studies :
| Substituent | Reaction with NaBH₄ | Biological Activity (Antimicrobial IC₅₀) |
|---|---|---|
| 4-Cl | Slow reduction | 12.5 µM (S. aureus) |
| 4-F | Rapid reduction | 25.0 µM (S. aureus) |
| Data derived from structural analogs in . |
- Mechanistic Insight : Electron-withdrawing Cl groups increase ketone electrophilicity, accelerating nucleophilic attacks. Fluorine’s smaller size may reduce steric hindrance in enzyme binding .
Q. What strategies optimize synthetic routes for scaled-up production while maintaining purity?
- Methodology :
- Flow Chemistry : Continuous synthesis under controlled conditions (e.g., fixed residence time, 50°C) to minimize byproducts .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent ratios dynamically.
- Crystallization Control : Seed crystals and slow cooling (0.5°C/min) to enhance crystal uniformity and yield (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
